
(3E)-2-oxohex-3-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxohex-3-enedioic acid is the oxo dicarboxylic acid that is hex-3-enedioic acid oxo-substituted at C-2; the stereochemistry of the C=C double bond is unspecified. It is a conjugate acid of a 2-oxohex-3-enedioate.
Applications De Recherche Scientifique
Synthesis and Intermediates
(3E)-2-oxohex-3-enedioic acid is an intermediate in the synthesis of various chemical compounds. Its applications include:
Synthesis of Gly-Gly cis Olefin Isostere : It is a key intermediate in synthesizing (z)-5-amino-3-pentenoic acid, a Gly-Gly cis olefin isostere. This synthesis involves a series of oxidations, starting with selective mono epoxidation and followed by periodate oxidation and Jones oxidation (Perlman & Albeck, 2000).
Role in Synthesizing Abscisic Acid : It plays a part in synthesizing (±)-abscisic acid, a plant hormone. This involves a series of steps including separation, acetylation, and various chemical reactions to produce the final compound (Cornforth, Hawes, & Mallaby, 1992).
Chemical Behavior and Properties
Understanding the chemical behavior of (3E)-2-oxohex-3-enedioic acid is crucial in its applications:
Studying Chemical Reactions : Research on the reaction between ethanedioyl (oxalyl) dihalides and Ag2C2O4 provides insights into the chemical behavior of related compounds, contributing to the understanding of (3E)-2-oxohex-3-enedioic acid's properties (Strazzolini, Gambi, Giumanini, & Vančik, 1998).
Synthesis and Stereochemistry Studies : Investigations into the synthesis and stereochemistry of derivatives provide insights into the properties of (3E)-2-oxohex-3-enedioic acid and its potential in various chemical applications (Brettle et al., 1973).
Biochemical and Biological Applications
(3E)-2-oxohex-3-enedioic acid is also relevant in biochemical and biological studies:
Identification in Human Urine : The detection of 3-oxodicarboxylic acids, including 3-oxohexanedioic acid, in human urine via gas chromatography-mass spectrometry, reflects its potential role in human metabolism and health studies (Svendsen, Sydnes, & Whist, 1988).
High Production of 3-Hydroxypropionic Acid : In Klebsiella pneumoniae, systematic optimization of glycerol metabolism led to high-yield production of 3-Hydroxypropionic acid, showing potential for (3E)-2-oxohex-3-enedioic acid in microbial production systems (Li, Wang, Ge, & Tian, 2016).
Other Relevant Studies
Additional studies provide a broader understanding of its applications:
Preparation Methods : Research into the preparation of hexanedioic acid using sulfuric acid as an oxidant adds to the knowledge base for producing and utilizing (3E)-2-oxohex-3-enedioic acid and related compounds (Chu, 2000).
Chemoenzymatic Synthesis : The chemoenzymatic synthesis of δ-Keto β-Hydroxy Esters, serving as intermediates for preparing statins, highlights another potential application area for (3E)-2-oxohex-3-enedioic acid (Tartaggia et al., 2016).
Propriétés
Nom du produit |
(3E)-2-oxohex-3-enedioic acid |
|---|---|
Formule moléculaire |
C6H6O5 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
(E)-2-oxohex-3-enedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+ |
Clé InChI |
QTHJXLFFFTVYJC-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C(=O)C(=O)O)C(=O)O |
SMILES |
C(C=CC(=O)C(=O)O)C(=O)O |
SMILES canonique |
C(C=CC(=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




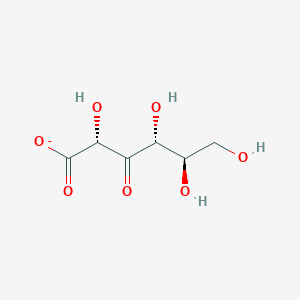
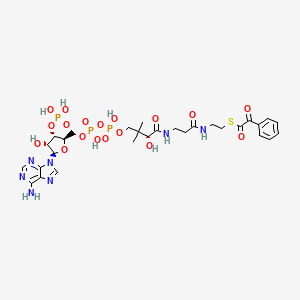
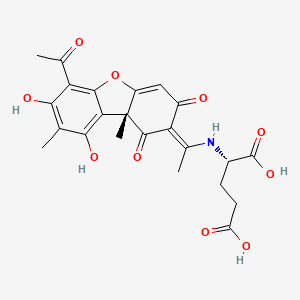

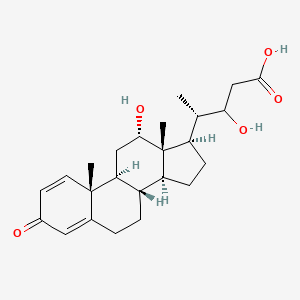
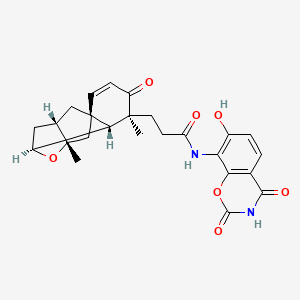
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)
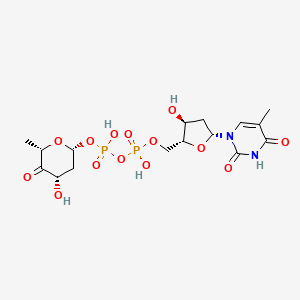
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)

